An In-depth Technical Guide to the Synthesis of Phenyltrimethylammonium Tribromide (PTAT)
An In-depth Technical Guide to the Synthesis of Phenyltrimethylammonium Tribromide (PTAT)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and application of Phenyltrimethylammonium Tribromide (PTAT). The methodologies described herein are grounded in established, peer-reviewed protocols, with an emphasis on the causal reasoning behind experimental choices to ensure both procedural success and operator safety.
Introduction and Strategic Importance
Phenyltrimethylammonium tribromide (PTAT), also known as Trimethylphenylammonium tribromide or PTAP, is a versatile and highly selective brominating and oxidizing agent in organic synthesis.[1][2][3][4] Presented as a stable, orange crystalline powder, its primary advantage lies in its controlled reactivity and safer handling profile compared to elemental bromine.[5][6] As a solid, PTAT mitigates the risks associated with the volatility and high corrosivity of liquid bromine, making it an indispensable reagent in both academic and industrial laboratories.[5][6]
The compound's efficacy stems from the tribromide anion (Br₃⁻), which acts as the active brominating species.[7] The bulky phenyltrimethylammonium cation facilitates its solubility in organic solvents and acts as a phase transfer catalyst, enhancing reaction rates and yields.[8][9][10] This unique structure allows for highly selective transformations, such as the α-bromination of ketones, that are often difficult to achieve with molecular bromine without significant side reactions.[7][11] Its applications extend to the oxidation of alcohols and sulfides, spiro-cyclizations, and the synthesis of various pharmaceutical intermediates.[12][13]
Critical Safety and Hazard Management
Phenyltrimethylammonium tribromide is a hazardous chemical that requires strict adherence to safety protocols. It is classified as corrosive and can cause severe skin burns and serious eye damage.[1][4][14] Inhalation may lead to severe respiratory tract irritation with possible burns.[3]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[14] All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[2][3]
-
Handling: Avoid generating dust.[3] Do not get in eyes, on skin, or on clothing.[2] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3] PTAT is hygroscopic (absorbs moisture from the air) and should be stored protected from moisture.[3]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
-
The Chemical Science of Synthesis
The synthesis of PTAT is a robust two-step process. The first step involves the formation of a quaternary ammonium salt, which then serves as the cation for the tribromide anion formed in the second step.
Reaction Mechanism
The synthesis begins with the quaternization of an amine (N,N-dimethylaniline) with an alkylating agent (dimethyl sulfate) to form the phenyltrimethylammonium cation. In the second stage, this cation is combined with hydrobromic acid and elemental bromine. The bromide ions (Br⁻) from the acid react with molecular bromine (Br₂) to form the more stable and less reactive tribromide anion (Br₃⁻). This anion then pairs with the previously formed phenyltrimethylammonium cation, precipitating the stable, solid PTAT product.
Caption: Reaction mechanism for the two-step synthesis of PTAT.
Detailed Experimental Protocol
This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7] It is critical to perform a thorough risk assessment before beginning any experimental work.
Part A: Synthesis of Phenyltrimethylammonium Methyl Sulfate
This initial step creates the quaternary ammonium salt precursor.
| Reagent | MW ( g/mol ) | Amount Used | Moles | Role |
| N,N-Dimethylaniline | 121.18 | 24.8 g (25.9 mL) | 0.205 | Starting Material |
| Dimethyl Sulfate | 126.13 | 25.0 g (19.0 mL) | 0.200 | Alkylating Agent |
| Toluene (dry) | 92.14 | 100 mL | - | Solvent |
Procedure:
-
In a 250-mL Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, dissolve 24.8 g of freshly distilled N,N-dimethylaniline in 100 mL of dry toluene.[7][15]
-
Stir the solution and gently heat it to approximately 40°C.[7]
-
Cease heating and, over a 20-minute period, add 25.0 g of dimethyl sulfate via a dropping funnel. Caution: Dimethyl sulfate is a potent carcinogen and highly toxic; handle with extreme care in a fume hood.[7][15]
-
Within minutes of addition, the colorless phenyltrimethylammonium methyl sulfate will begin to crystallize.[7][15]
-
After the addition is complete, continue stirring the mixture. The reaction is exothermic and the temperature may rise slowly. Maintain the reaction for an additional 1.5 hours at room temperature.[15]
-
Cool the mixture in an ice bath.[15]
-
Filter the resulting white crystalline solid using a Büchner funnel.[7]
-
Wash the filtered solid with 20 mL of dry toluene to remove any unreacted starting materials.[7]
-
Dry the product under vacuum to yield 44–46.5 g (89–94%) of phenyltrimethylammonium methyl sulfate.[7]
Part B: Synthesis of Phenyltrimethylammonium Tribromide (PTAT)
This step converts the precursor salt into the final tribromide product.
| Reagent | MW ( g/mol ) | Amount Used | Moles | Role |
| Phenyltrimethylammonium Methyl Sulfate | 247.31 | 10.0 g | 0.040 | Cation Source |
| Hydrobromic Acid (48%) | 80.91 | 10 mL | - | Bromide Source |
| Bromine | 159.81 | 7.8 g (2.5 mL) | 0.049 | Brominating Agent |
| Acetic Acid | 60.05 | ~25 mL | - | Recrystallization Solvent |
Procedure:
-
In a 125-mL Erlenmeyer flask with a magnetic stirrer, dissolve 10.0 g of the phenyltrimethylammonium methyl sulfate from Part A in a solution of 10 mL of 48% hydrobromic acid diluted with 10 mL of water.[7]
-
While stirring vigorously, add 7.8 g of bromine from a dropping funnel over a 20-minute period. Caution: Bromine is highly corrosive and toxic. Perform this addition in a well-ventilated fume hood.[7]
-
An orange-yellow precipitate of PTAT will form immediately. Continue stirring the resulting slurry at room temperature for 5-6 hours to ensure complete reaction.[7]
-
Filter the solid product using a Büchner funnel.[7]
-
Wash the filter cake with approximately 10 mL of cold water.[7]
-
Air-dry the crude product on the filter paper under an efficient hood to remove residual water and acid.[7]
Purification via Recrystallization
To achieve high purity, the crude PTAT should be recrystallized.
-
Transfer the crude PTAT (approx. 15 g) to a suitable flask.
-
Add 25 mL of glacial acetic acid and gently heat the mixture with stirring until the solid dissolves completely.[7]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the resulting orange crystals, wash with a small amount of cold water, and air-dry thoroughly.[7]
-
The expected yield of pure, recrystallized PTAT is 12.9–14.0 g (86–93%).[7]
Product Characterization and Data Summary
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄Br₃N | [2][8] |
| Molecular Weight | 375.93 g/mol | [8] |
| Appearance | Orange crystalline solid | [2][7] |
| Melting Point | 113–115 °C | [7][8] |
| Purity (Active Br₂) | ~42.5% (by titration) | [7] |
Experimental Workflow Visualization
The overall process from starting materials to the final, purified product can be visualized as a clear, sequential workflow.
Caption: Overall experimental workflow for the synthesis of PTAT.
References
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Cole-Parmer. Material Safety Data Sheet - Phenyltrimethylammonium tribromide, 97%. Retrieved from [Link]
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Fieser, L. F. (1988). 2-Bromoacetyl-6-methoxynaphthalene. Organic Syntheses, Coll. Vol. 7, 64. Retrieved from [Link]
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Various Authors. (2025-08-07). Phenyltrimethylammonium Tribromide: A Versatile Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]
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Loba Chemie. (2017-12-18). MATERIAL SAFETY DATA SHEET (MSDS) - PHENYLTRIMETHY AMMONIUM TRIBROMIDE FOR SYNTHESIS. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). Optimizing Chemical Synthesis: The Role of Phenyltrimethylammonium Tribromide. Retrieved from [Link]
- Kumar, S., & Singh, S. (2014). One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using Phenyltrimethylammonium Tribromide. International Journal of Advanced Research in Engineering and Technology, 5(10), 1-7.
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CN102827116A. (2012). Preparation method of trimethylphenylammonium tribromide and recycling method of trimethylphenylammonium tribromide in naproxen production. Patsnap Eureka. Retrieved from [Link]
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De, A., & Kundu, D. (2017). Phenyl trimethyl ammonium tribromide mediated robust one-pot synthesis of spiro-oxacycles – an economic route. Organic & Biomolecular Chemistry, 15(3), 553-557. Retrieved from [Link]
- Patil, S. B., et al. (2013). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Applicable Chemistry, 2(4), 843-850.
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Autech Industry Co.,Limited. (n.d.). Mastering Bromination: Your Guide to Phenyltrimethylammonium Tribromide. Retrieved from [Link]
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